molecular formula C13H20O3Se B14193194 Acetic acid;1-phenylselanylpentan-2-ol CAS No. 834882-61-0

Acetic acid;1-phenylselanylpentan-2-ol

Cat. No.: B14193194
CAS No.: 834882-61-0
M. Wt: 303.27 g/mol
InChI Key: NMUBISNXHREDMB-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylselanylpentan-2-ol is a hybrid compound comprising acetic acid (CH₃COOH) and 1-phenylselanylpentan-2-ol (C₁₁H₁₆OSe). The latter is a selenium-containing secondary alcohol with a phenylselanyl (-SePh) substituent at the first carbon of the pentan-2-ol backbone. This compound is structurally distinct due to the incorporation of selenium, which imparts unique redox and catalytic properties compared to sulfur or oxygen analogs .

Properties

CAS No.

834882-61-0

Molecular Formula

C13H20O3Se

Molecular Weight

303.27 g/mol

IUPAC Name

acetic acid;1-phenylselanylpentan-2-ol

InChI

InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4)

InChI Key

NMUBISNXHREDMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylselanylpentan-2-ol typically involves the reaction of 1-phenylselanylpentan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the corresponding selenide.

Scientific Research Applications

Acetic acid;1-phenylselanylpentan-2-ol has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s selenium content makes it a potential candidate for the development of new drugs with antioxidant or anticancer properties.

    Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylselanylpentan-2-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid Derivatives

Acetic acid is a fundamental carboxylic acid widely studied in microbial metabolism and industrial applications. Key comparisons include:

Property Acetic Acid (CH₃COOH) Formic Acid (HCOOH) Glacial Acetic Acid
pKa 4.76 3.75 4.76 (undiluted)
Applications Food preservative, vinegar Textile processing, fuel cells Solvent, polymer synthesis
Metabolic Role Precursor for acetyl-CoA Methanol detoxification Industrial reagent
Biosynthesis Acetobacter spp. via ADH Microbial fermentation Purified acetic acid

Acetic acid’s role in bacterial ethanol oxidation (via quinoprotein alcohol dehydrogenase, PQQ-ADH) is critical for acid resistance and energy production in Acetobacter pasteurianus . In contrast, formic acid lacks this enzymatic integration, relying on formate dehydrogenases .

Selenium-Containing Alcohols

1-Phenylselanylpentan-2-ol differs from non-selenium alcohols in reactivity and biological interactions:

Compound 1-Phenylselanylpentan-2-ol (C₁₁H₁₆OSe) (S)-1-(Phenylmethoxy)-4-penten-2-ol (C₁₂H₁₆O₂) 2-Pentanol (C₅H₁₂O)
Functional Group -SePh -OCH₂Ph -OH
Redox Activity High (Se redox cycling) Low None
Biological Role Antioxidant potential Chiral synthon Solvent, flavoring agent
Synthetic Use Organoselenium catalysis Asymmetric allylation reactions Industrial solvent

The selenium atom in 1-phenylselanylpentan-2-ol enhances its antioxidant capacity, analogous to selenoenzymes like glutathione peroxidase, which mitigate oxidative stress . This contrasts with sulfur analogs (e.g., thiophenol derivatives), which exhibit weaker redox activity.

Metabolic and Proteomic Comparisons

Proteomic studies on acetic acid bacteria (AAB) reveal that stress responses to acetic acid involve upregulation of glutamine synthetase (pH regulation) and EF-Tu (protein translation), alongside downregulation of aconitase (TCA cycle) .

Research Findings and Data

Metabolic Flux Analysis

In A. pasteurianus, metabolic flux analysis (MFA) shows that acetic acid production correlates with PQQ-ADH activity and redox balance (Table 4, ). Selenium-containing alcohols could perturb these fluxes by altering NAD(P)H ratios, though empirical data are lacking.

Proteomic Profiles

2D-PAGE analyses of AAB under acetic acid stress highlight differential expression of:

  • Upregulated : Heat shock proteins (e.g., Spot 1), EF-Tu (Spot 15), glutamine synthetase (Spot 4) .
  • Downregulated : Aconitase (Spot 9), NADH:flavin oxidoreductase (Spot 13) . Selenium compounds may mimic these trends by enhancing redox enzyme stability or interfering with TCA cycle enzymes.

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